![molecular formula C46H20F24O4P2 B13662704 (4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple trifluoromethyl groups and phosphane moieties, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylated aromatic compounds and phosphane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphane groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphane oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology
The compound’s potential biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its trifluoromethyl groups can participate in interactions with biological molecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-5,5’-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
(4R)-5,5’-Bis(bis(3,5-dichlorophenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole: Contains dichlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects
Propriétés
Formule moléculaire |
C46H20F24O4P2 |
|---|---|
Poids moléculaire |
1154.6 g/mol |
Nom IUPAC |
[4-[5-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C46H20F24O4P2/c47-39(48,49)19-5-20(40(50,51)52)10-27(9-19)75(28-11-21(41(53,54)55)6-22(12-28)42(56,57)58)33-3-1-31-37(73-17-71-31)35(33)36-34(4-2-32-38(36)74-18-72-32)76(29-13-23(43(59,60)61)7-24(14-29)44(62,63)64)30-15-25(45(65,66)67)8-26(16-30)46(68,69)70/h1-16H,17-18H2 |
Clé InChI |
GCINEYUMGRTQMS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=C(C=C2)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(C=CC6=C5OCO6)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


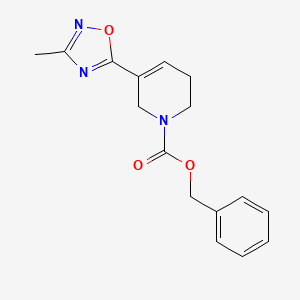
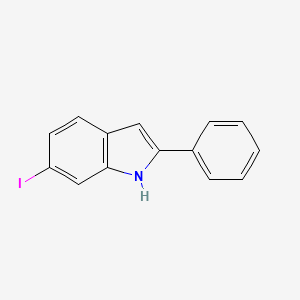
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
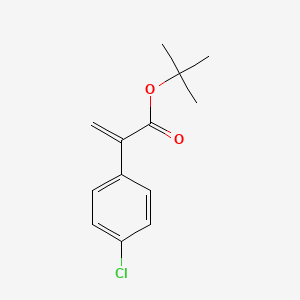
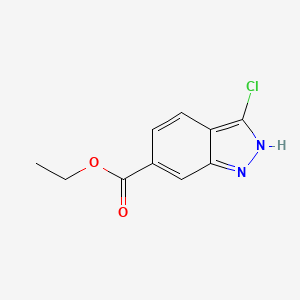
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
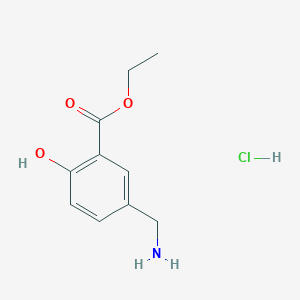
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
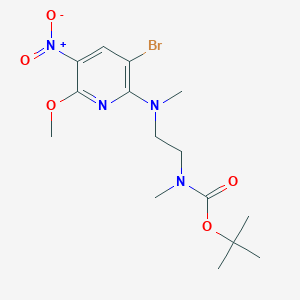

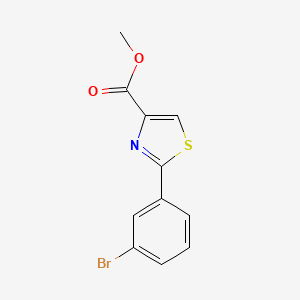
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
